

N-Cyclopropylformamide spectroscopic data (1H NMR, 13C NMR, IR, MS)

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Compound of Interest

Compound Name: *N-Cyclopropylformamide*

Cat. No.: *B143999*

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Spectroscopic Profile of N-Cyclopropylformamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Cyclopropylformamide**. Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, the data presented herein is a predicted profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a reference for the anticipated spectroscopic characteristics of **N-Cyclopropylformamide**, aiding in its identification and characterization in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **N-Cyclopropylformamide**. These values are derived from typical ranges for the functional groups present in the molecule, namely a cyclopropyl ring and a secondary amide.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for **N-Cyclopropylformamide**.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
H-1 (CH)	2.6 - 2.8	m	-
H-2, H-2' (CH ₂)	0.6 - 0.8	m	-
H-3, H-3' (CH ₂)	0.4 - 0.6	m	-
H-4 (NH)	7.5 - 8.5	br s	-
H-5 (CHO)	8.0 - 8.2	s	-

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **N-Cyclopropylformamide**.

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (CH)	22 - 26
C-2, C-3 (CH ₂)	5 - 10
C-4 (C=O)	160 - 165

Predicted IR Data

Table 3: Predicted Infrared Absorption Frequencies for **N-Cyclopropylformamide**.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
N-H Stretch	3250 - 3400	Medium, sharp
C-H Stretch (cyclopropyl)	3000 - 3100	Medium
C=O Stretch (Amide I)	1640 - 1680	Strong
N-H Bend (Amide II)	1515 - 1570	Strong
C-N Stretch	1200 - 1300	Medium

Predicted Mass Spectrometry Data

Table 4: Predicted Mass-to-Charge Ratios (m/z) for **N-Cyclopropylformamide**.

Ion	Predicted m/z	Description
[M] ⁺	85	Molecular Ion
[M-CHO] ⁺	56	Loss of the formyl group
[C ₃ H ₅ N] ⁺	55	Cyclopropylamine fragment
[C ₃ H ₅] ⁺	41	Cyclopropyl fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Specific parameters may need to be optimized based on the instrumentation and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy A sample of **N-Cyclopropylformamide** (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. A standard one-pulse sequence is used. The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). A sufficient number of scans (e.g., 16-64) are acquired

to obtain a good signal-to-noise ratio. The data is then processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

2.1.2. ^{13}C NMR Spectroscopy A more concentrated sample of **N-Cyclopropylformamide** (typically 20-50 mg) is dissolved in approximately 0.6 mL of a deuterated solvent. The spectrum is recorded on the same NMR spectrometer as the ^1H NMR. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm). A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ^{13}C . A relaxation delay of 1-2 seconds is used to ensure proper signal integration for all carbon environments.

Infrared (IR) Spectroscopy

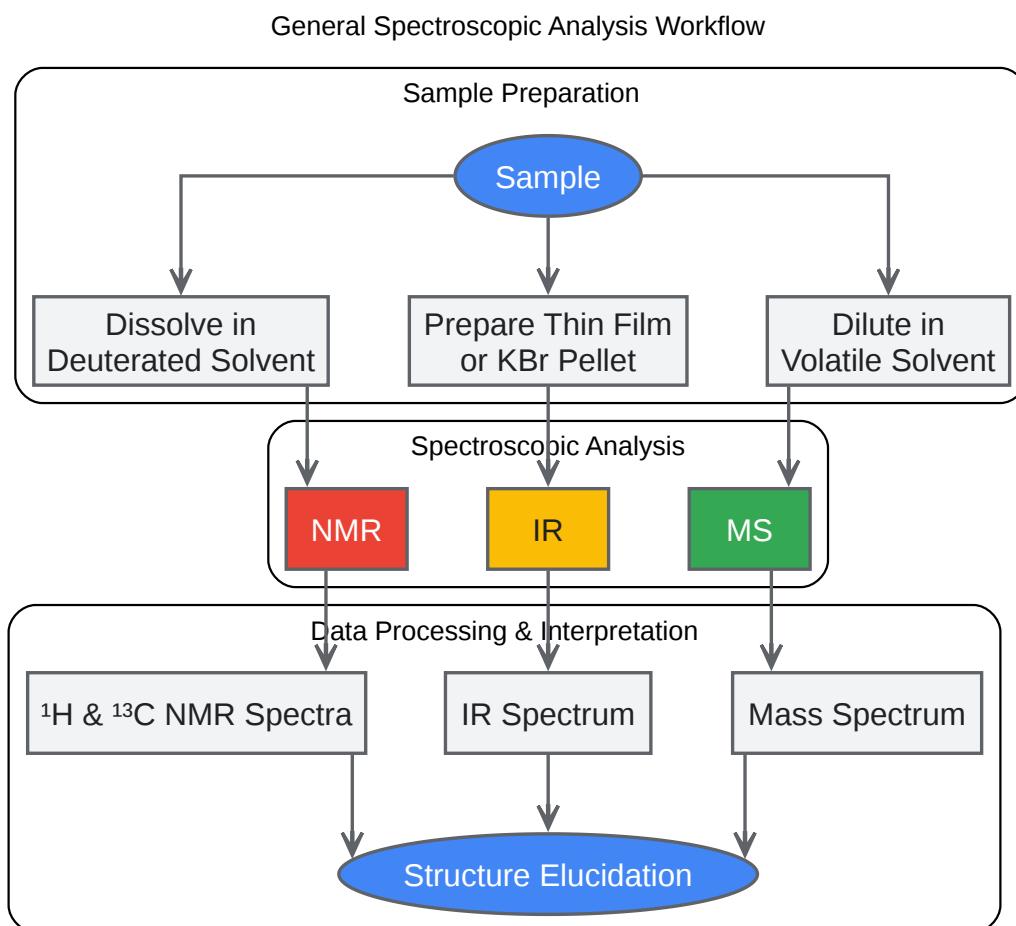
For a liquid sample, a drop of neat **N-Cyclopropylformamide** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

A dilute solution of **N-Cyclopropylformamide** is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). For electron ionization (EI), the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **N-Cyclopropylformamide**.



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Caption: General Spectroscopic Analysis Workflow.

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